1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine
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Overview
Description
1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 3-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine typically involves the following steps:
Formation of the 2,3-dimethoxybenzyl chloride: This is achieved by reacting 2,3-dimethoxybenzyl alcohol with thionyl chloride under reflux conditions.
Preparation of the piperazine derivative: The 2,3-dimethoxybenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate to form 1-(2,3-dimethoxybenzyl)piperazine.
Introduction of the 3-methylcyclohexyl group: The final step involves the alkylation of 1-(2,3-dimethoxybenzyl)piperazine with 3-methylcyclohexyl bromide in the presence of a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halides, amines, and other nucleophiles in the presence of a suitable base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, ion channels, or enzymes, leading to modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine
- 1-(2,3-dimethoxybenzyl)-4-(2-methylcyclohexyl)piperazine
- 1-(2,3-dimethoxybenzyl)-4-(3-ethylcyclohexyl)piperazine
Uniqueness
1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine is unique due to the specific positioning of the 3-methyl group on the cyclohexyl ring, which may influence its chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-16-6-4-8-18(14-16)22-12-10-21(11-13-22)15-17-7-5-9-19(23-2)20(17)24-3/h5,7,9,16,18H,4,6,8,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVGEFVMFZWFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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